molecular formula C2H2N4O2S B2687233 5-nitro-1,3,4-Thiadiazol-2-amine CAS No. 26907-62-0

5-nitro-1,3,4-Thiadiazol-2-amine

Cat. No.: B2687233
CAS No.: 26907-62-0
M. Wt: 146.12
InChI Key: QBKYONKMFRVSDY-UHFFFAOYSA-N
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Description

5-Nitro-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core substituted with a nitro (-NO₂) group at the 5-position and an amine (-NH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal and agrochemical research. The nitro group is redox-active, enabling interactions with biological targets through reduction to reactive intermediates, which is critical for its antimicrobial and antiparasitic activities .

Properties

IUPAC Name

5-nitro-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2S/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYONKMFRVSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,3,4-Thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Another approach involves the reaction of carboxylic acids with thiosemicarbazide in the presence of polyphosphoric ester (PPE). This method includes steps such as salt formation, dehydration, and cyclodehydration to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for 5-nitro-1,3,4-Thiadiazol-2-amine are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,3,4-Thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit different biological and chemical properties.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Compounds
5-Nitro-1,3,4-thiadiazol-2-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in the development of various derivatives that can exhibit enhanced biological activities. The compound's structure allows for modifications that lead to a wide range of substituted thiadiazole derivatives depending on the nucleophile used in reactions.

Table 1: Common Reactions Involving 5-Nitro-1,3,4-Thiadiazol-2-amine

Reaction TypeProduct Formed
Reduction5-Aminophenyl-1,3,4-thiadiazol-2-amine
SubstitutionVarious substituted thiadiazole derivatives
OxidationSulfoxides or sulfones of the thiadiazole ring

Biological Applications

Antimicrobial Activity
Research indicates that 5-nitro-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial activity against various bacterial and fungal strains. Its effectiveness is notably enhanced when halogen substituents are introduced into the phenyl ring. This modification increases its antibacterial potency against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of 5-nitro-1,3,4-thiadiazol-2-amine showed improved antimicrobial activity with specific substitutions. For instance, compounds with electron-withdrawing groups displayed higher antibacterial potency (MIC values lower than standard antibiotics) against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Research
In vitro studies have confirmed that 5-nitro-1,3,4-thiadiazol-2-amine derivatives inhibit DNA synthesis in cancer cells while sparing protein synthesis. This selective action highlights their potential as anticancer agents targeting neoplastic cell proliferation.

Table 2: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 Value (µM)
Thiadiazole DerivativesHEK 29312.5
BT47415.0
NCI-H22610.0

Industrial Applications

Dyes and Pigments
5-Nitro-1,3,4-thiadiazol-2-amine is also utilized in the synthesis of azo dyes and pigments. These compounds are valuable in textile industries for their vibrant colors and stability. The compound acts as an intermediate for producing light-fast azo dye compounds suitable for coloring cellulose acetate textiles .

Mechanism of Action

The mechanism of action of 5-nitro-1,3,4-Thiadiazol-2-amine involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This is achieved through the inhibition of specific signaling pathways, such as the STAT3 pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility LogP
5-Nitro-1,3,4-thiadiazol-2-amine 188.19 Low in water 1.2
Halicin 261.29 Moderate (DMSO) 2.5
5-(5-Nitrofuran-2-yl) 226.20 Low in water 1.8
5-Methyl 131.18 High in organic solvents 0.9

Mechanistic Insights

  • Nitro Group Role : Nitro-substituted derivatives (e.g., halicin, 5-nitrofuran analogs) undergo enzymatic reduction to generate reactive nitrogen species (RNS), damaging DNA and disrupting cellular redox balance .
  • Substituent Effects : Aromatic groups (e.g., phenyl) enhance lipophilicity, aiding membrane penetration, while electron-withdrawing groups (e.g., -Cl) increase electrophilicity for covalent target binding .

Biological Activity

5-Nitro-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5-Nitro-1,3,4-thiadiazol-2-amine features a thiadiazole ring substituted with a nitro group at the 5-position and an amino group at the 2-position. This structural configuration enhances its reactivity and biological activity. The presence of the nitrophenyl group is particularly significant as it increases binding affinity to various biological targets, influencing enzyme and receptor interactions.

The biological activity of 5-nitro-1,3,4-thiadiazol-2-amine is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in critical biological pathways, which may lead to therapeutic effects against various diseases.
  • Modulate Receptor Activity : By binding to receptors, it can activate or inhibit signaling pathways that are essential for cellular function.
  • Interact with Nucleic Acids : The thiadiazole ring can interact with DNA and RNA, potentially affecting gene expression and cellular replication processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-nitro-1,3,4-thiadiazol-2-amine derivatives. For instance:

  • Cytotoxicity Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Cell cycle arrest at G2/M phase
HL-609.6Down-regulation of MMP2 and VEGFA
A5490.2Induction of apoptosis

These findings suggest that modifications to the basic structure can enhance anticancer properties through different mechanisms such as apoptosis induction and cell cycle disruption.

Antimicrobial Activity

5-nitro-1,3,4-thiadiazol-2-amine also exhibits antimicrobial properties. Research indicates that derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus62.5 µg/mLModerate
Escherichia coli32.6 µg/mLSignificant
Aspergillus nigerNot specifiedModerate

These results highlight the potential for developing new antibacterial agents based on this scaffold .

Case Study 1: Anticancer Efficacy

A study explored the effects of various derivatives of 5-nitro-1,3,4-thiadiazol-2-amine on cancer cell lines. The most promising compound demonstrated a significant reduction in cell viability in MCF-7 cells through apoptosis pathways mediated by caspase activation and alterations in the Bax/Bcl2 ratio .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of nitrophenyl-substituted thiadiazole derivatives against Salmonella typhi and E. coli. The compounds exhibited zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk, indicating strong antibacterial activity compared to standard antibiotics .

Q & A

Q. Table 1. Key Crystallographic Parameters for 5-Nitro-1,3,4-Thiadiazol-2-Amine Derivatives

ParameterValue (Molecule A)Value (Molecule B)Reference
Dihedral angle (thiadiazole-aryl)18.2°30.3°
N–H···N bond length2.89 Å2.91 Å
C–S bond length1.71 Å1.70 Å

Q. Table 2. Yield Optimization in Ultrasound-Assisted Synthesis

SubstrateConventional YieldUltrasound YieldConditions
5-Amino-thiadiazole-2-thiol55%82%40 kHz, 50°C, 2 h
Benzyl bromide derivative48%75%45 kHz, 60°C, 1.5 h

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